molecular formula C10H20N2 B101715 (Dibutylamino)acetonitrile CAS No. 18071-38-0

(Dibutylamino)acetonitrile

Cat. No. B101715
CAS RN: 18071-38-0
M. Wt: 168.28 g/mol
InChI Key: ZPVXOYNIUUYGQD-UHFFFAOYSA-N
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Description

“(Dibutylamino)acetonitrile” is a chemical compound with the molecular formula C10H20N2 . It has an average mass of 168.279 Da and a monoisotopic mass of 168.162643 Da .


Molecular Structure Analysis

The molecular structure of “(Dibutylamino)acetonitrile” involves a complex microscopic structure in which most liquid molecules are associated with one or more neighboring molecules in an antiparallel, “octupole-paired” configuration and/or an offset, head-to-tail configuration .


Chemical Reactions Analysis

Acetonitrile, a related compound, has been widely used in electrogenerated chemiluminescence (ECL)-based imaging analysis . ECL is a production of light by an excited luminophore species generated during an electrochemical reaction .

Scientific Research Applications

Electronic Properties and Acidochromicity

A study by Brombosz et al. (2009) delves into the electronic differences between dibutylamino/dibutylammonium and phenol/phenolate groups, showcasing how these compounds, including potentially (Dibutylamino)acetonitrile, interact in various solvents like acetonitrile. The research highlights the influence of hydrogen bonding on the electronic properties of phenolates compared to dialkylamines, which could inform the application of (Dibutylamino)acetonitrile in designing materials with specific electronic or optical properties (Brombosz, Zucchero, McGrier, & Bunz, 2009).

Electrochemical Applications

Buzzeo, Hardacre, and Compton (2006) investigated the electrochemical windows of acetonitrile solutions doped with various ionic liquids. This study provides insights into the stability and conductivity of (Dibutylamino)acetonitrile in electrochemical applications, suggesting its potential use in creating electrolyte systems with extended anodic windows and thermal robustness, which are critical for batteries and other electrochemical devices (Buzzeo, Hardacre, & Compton, 2006).

Chromatographic Solvent Replacement

Research by Brettschneider et al. (2010) focused on replacing acetonitrile with ethanol in reversed-phase chromatography, due to a global shortage of acetonitrile. This study's findings on solvent performance in chromatography could inform the use of (Dibutylamino)acetonitrile as a potential alternative or additive in chromatographic assays, given its chemical compatibility and potential for improving separation quality or reducing costs (Brettschneider, Jankowski, Günthner, Salem, Nierhaus, Schulz, Zidek, & Jankowski, 2010).

Enzymatic Reactions in Organic Media

A study without a specified author (2014) explores the use of acetonitrile as an ideal solvent for various organic reactions, including enzymatic catalysis. This suggests that (Dibutylamino)acetonitrile could serve as a solvent or co-solvent in similar reactions, potentially affecting enzyme specificity and selectivity in organic media. The research emphasizes the importance of developing molecular models for acetonitrile that can enhance computational studies of enzymatic reactions and other processes in acetonitrile-based solvents (Alvarez, Llerena Suster, & McCarthy, 2014).

Safety And Hazards

The safety data sheet for acetonitrile, a related compound, indicates that it is highly flammable and causes serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Acetonitrile, a related compound, has been widely used as an organic solvent and as an important intermediate in organic synthesis. Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis .

properties

IUPAC Name

2-(dibutylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-6,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVXOYNIUUYGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170999
Record name (Dibutylamino)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dibutylamino)acetonitrile

CAS RN

18071-38-0
Record name 2-(Dibutylamino)acetonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Dibutylamino)acetonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Dibutylamino)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dibutylamino)acetonitrile
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